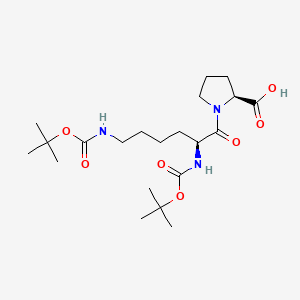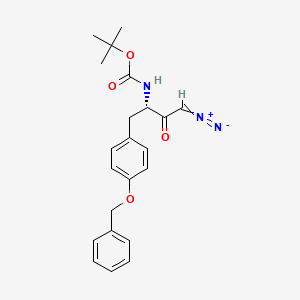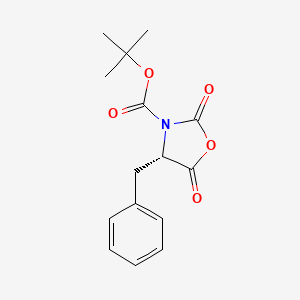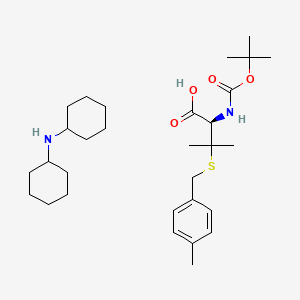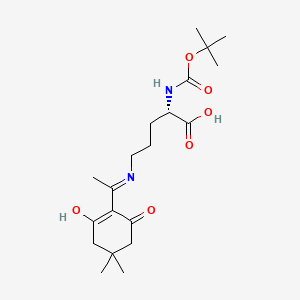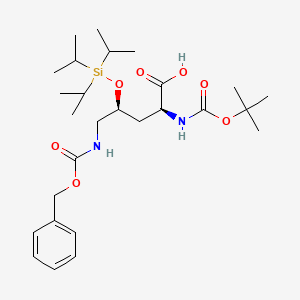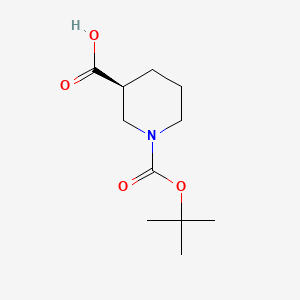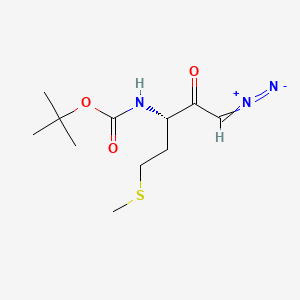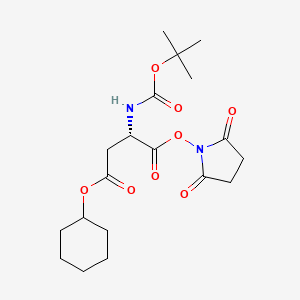
Boc-Asp(OcHex)-OSu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester: is a chemical compound commonly used in peptide synthesis. It is known for its stability and efficiency in forming peptide bonds, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. The β-carboxyl group is then esterified with cyclohexanol. Finally, the N-hydroxysuccinimide ester is formed by reacting the protected aspartic acid derivative with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can further enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amino group from another molecule, forming a peptide bond .
Common Reagents and Conditions:
Conditions: Reactions are typically carried out at room temperature under anhydrous conditions to prevent hydrolysis of the ester.
Major Products: The major products of these reactions are peptides with the desired sequence, where the N-tert-butoxycarbonyl group is eventually removed under acidic conditions to yield the free peptide .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound is used extensively in solid-phase peptide synthesis. It helps in the stepwise assembly of peptides by forming stable peptide bonds .
Biology and Medicine: In biological research, peptides synthesized using this compound can be used as probes to study protein interactions, enzyme functions, and cellular processes. In medicine, these peptides can serve as therapeutic agents or diagnostic tools .
Industry: Industrially, the compound is used in the production of peptide-based drugs, cosmetics, and other biotechnological products .
Mecanismo De Acción
The mechanism of action of N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester involves the formation of a peptide bond through nucleophilic substitution. The N-hydroxysuccinimide ester group is a good leaving group, which facilitates the nucleophilic attack by the amino group of another molecule, leading to the formation of a stable amide bond .
Comparación Con Compuestos Similares
- N-tert-Butoxycarbonyl-L-glutamic acid β-cyclohexyl ester N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-L-glutamic acid β-benzyl ester N-hydroxysuccinimide ester
Uniqueness: N-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester is unique due to its high stability and efficiency in forming peptide bonds. The cyclohexyl ester group provides additional stability compared to benzyl esters, making it particularly useful in synthesizing peptides with challenging sequences .
Propiedades
IUPAC Name |
4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQHBMPIRUFKST-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
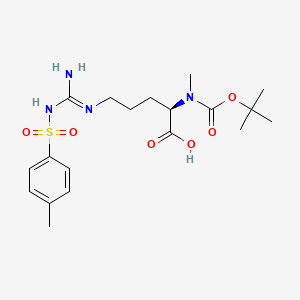
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
